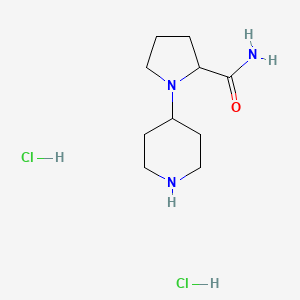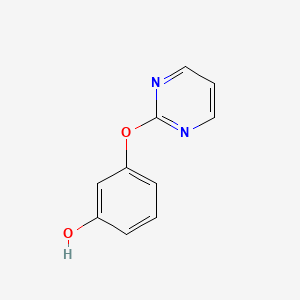
3-(Pyrimidin-2-yloxy)phenol
Overview
Description
3-(Pyrimidin-2-yloxy)phenol is a chemical compound with the empirical formula C10H8N2O2 . It is a unique chemical that is used in various applications, particularly in the field of chemistry and biochemistry .
Molecular Structure Analysis
The molecular structure of 3-(Pyrimidin-2-yloxy)phenol is characterized by the presence of a pyrimidine ring and a phenol group . The compound has a molecular weight of 188.18 . The SMILES string representation of the molecule is Oc1cccc(Oc2ncccn2)c1 . The InChI key for the compound is DKJBLDSOEVCZJQ-UHFFFAOYSA-N .
Scientific Research Applications
Medicine: Anticancer and Antiviral Applications
3-(Pyrimidin-2-yloxy)phenol, as part of the pyrimidine derivatives, has been explored for its potential in medicinal chemistry. Pyrimidine cores are integral to a variety of drugs with anticancer and antiviral properties . The compound’s structural similarity to naturally occurring nucleotides makes it a candidate for drug design, particularly in targeting specific enzymes or receptors involved in cancer and viral replication processes.
Material Science: Chemical Building Block
The compound’s molecular structure allows it to serve as a building block in material science. Its reactivity and ability to form stable bonds can be utilized in synthesizing polymers or novel materials with specific properties, such as increased durability or chemical resistance .
Environmental Science: Pesticide Degradation
While specific studies on 3-(Pyrimidin-2-yloxy)phenol in environmental science are limited, related pyrimidine derivatives are known for their role in the degradation of pesticides. They can potentially be used to develop environmentally friendly methods for pesticide breakdown, reducing soil and water contamination .
Analytical Chemistry: Reagent in Chemical Analysis
In analytical chemistry, 3-(Pyrimidin-2-yloxy)phenol could be used as a reagent due to its specific reactivity with other chemical substances. It may help in the identification or quantification of compounds in complex mixtures through techniques like chromatography or spectrometry .
Biochemistry Research: Enzyme Inhibition
This compound may act as an inhibitor for certain enzymes, making it valuable in biochemistry research. By binding to the active sites of enzymes, it can help in studying reaction mechanisms or in the development of enzyme inhibitors for therapeutic use .
Industrial Applications: Synthesis of Specialty Chemicals
In industrial applications, 3-(Pyrimidin-2-yloxy)phenol can be used in the synthesis of specialty chemicals. Its unique properties may contribute to the production of high-performance chemicals used in various industries, ranging from pharmaceuticals to electronics .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrimidinamine derivatives, which are structurally similar to 3-(pyrimidin-2-yloxy)phenol, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.
Mode of Action
It is known that pyrimidinamine derivatives have a mode of action different from other fungicides . They are considered promising agricultural compounds due to their outstanding activity . It is plausible that 3-(Pyrimidin-2-yloxy)phenol may interact with its targets in a similar manner, leading to changes in the target’s function or activity.
Biochemical Pathways
It is known that indole derivatives, which share structural similarities with 3-(pyrimidin-2-yloxy)phenol, can affect a wide range of biochemical pathways . These include pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the compound is a powder at room temperature , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that indole derivatives, which share structural similarities with 3-(pyrimidin-2-yloxy)phenol, have diverse biological activities . These activities could potentially be a result of the compound’s action at the molecular and cellular level.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
properties
IUPAC Name |
3-pyrimidin-2-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-3-1-4-9(7-8)14-10-11-5-2-6-12-10/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJBLDSOEVCZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-yloxy)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride](/img/structure/B1520392.png)
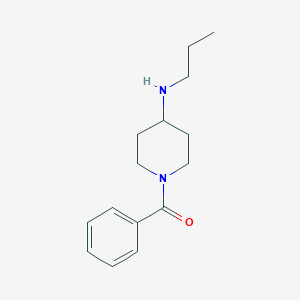
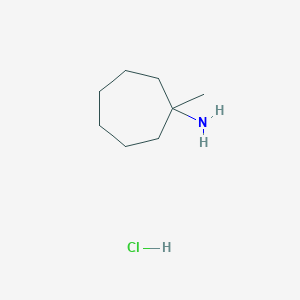
![(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B1520400.png)

![4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline](/img/structure/B1520402.png)
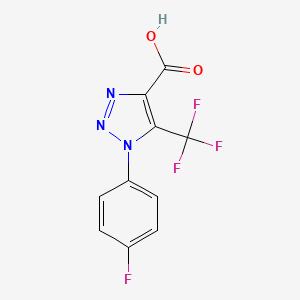

![4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1520406.png)

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1520410.png)

![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)
